dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate
Description
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a bicyclic compound featuring a fused dioxane-dioxine core with two ester groups at the 4- and 8-positions. Its stereochemistry (4S,4aS,8aS) is critical for its reactivity and applications in asymmetric synthesis.
Properties
Molecular Formula |
C10H14O8 |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate |
InChI |
InChI=1S/C10H14O8/c1-13-9(11)7-5-6(16-3-17-7)8(10(12)14-2)18-4-15-5/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8?/m0/s1 |
InChI Key |
AEYYDCMADDBIJM-FKMOCYPUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2[C@@H](C(OCO2)C(=O)OC)OCO1 |
Canonical SMILES |
COC(=O)C1C2C(C(OCO2)C(=O)OC)OCO1 |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: D-Erythrose Derivatives
The synthesis often begins with D-erythrose or protected forms such as 2,4-benzylidene-D-erythrose. The benzylidene protection stabilizes the sugar moiety and directs subsequent transformations. An improved synthetic process has been reported increasing yield from 54% to 95% for the preparation of 2,4-benzylidene-D-erythrose, which is a key intermediate in related syntheses.
Formation of the Bicyclic Dioxino Ring System
The bicyclicdioxino[5,4-d]dioxine core is formed by intramolecular acetalization reactions involving hydroxyl groups and aldehyde or ketone functionalities. This step is stereoselective and requires careful control of reaction conditions such as pH, solvent, and temperature to favor the formation of the desired stereoisomer with (4S,4aS,8aS) configuration.
Esterification to Dimethyl Dicarboxylate
The carboxylic acid groups at positions 4 and 8 of the bicyclic system are esterified to form the dimethyl esters. This is typically achieved by treatment with methanol under acidic conditions (e.g., sulfuric acid or acid catalysts) or by using reagents such as diazomethane for methylation. The esterification must be complete to avoid mixtures of acid and ester functionalities.
Stereochemical Control and Purification
Stereochemical purity is ensured by:
- Using chiral starting materials (e.g., D-erythrose derivatives)
- Employing stereoselective acetalization conditions
- Monitoring the reaction by NMR and chromatographic techniques
Purification is commonly done by crystallization or chromatographic methods to isolate the pure stereoisomer.
Research Findings and Analysis
Yield and Efficiency
Mechanistic Insights
- Computational and experimental studies have elucidated the stereoselective mechanism of the acetalization forming the bicyclic dioxine ring, highlighting the favored transition states and intermediates that lead to the (4S,4aS,8aS) stereochemistry.
- The bicyclic system acts as a stereochemical scaffold for further synthetic transformations, including cycloadditions and amino acid-sugar hybrid synthesis.
Applications of the Compound
- The compound serves as a key intermediate in the synthesis of iminosugars, which are potent glycosidase inhibitors with potential anticancer activity.
- Its stereochemical features make it valuable for exploring stereoselective synthesis pathways in carbohydrate chemistry.
Comparative Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, typically under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a complex organic compound featuring a unique bicyclic structure, with the molecular formula and a molecular weight of 262.21 g/mol. It consists of two fused dioxin rings and carboxylate groups, potentially contributing to its chemical reactivity and biological activity. The presence of dimethyl esters enhances its solubility in organic solvents and may affect its pharmacokinetic properties.
Potential Applications
This compound has potential applications in various fields:
- Pharmacodynamics Interaction studies are essential for understanding its pharmacodynamics. These studies typically focus on optimizing therapeutic applications and minimizing potential side effects.
- Interaction studies These studies focus on how the compound interacts with biological systems. This is critical for optimizing therapeutic applications and minimizing potential side effects.
Structural Comparison
Several compounds share structural similarities with this compound. The unique fused dioxin structure combined with dimethyl carboxylates may offer distinct pharmacological properties not present in other compounds.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Cyclocytidine | Nucleoside analogue | Antiviral | Nucleoside structure enhances DNA interference |
| Dimethyl fumarate | Unsaturated dicarboxylate | Anti-inflammatory | Contains a double bond enhancing reactivity |
| Doxorubicin | Anthracycline antibiotic | Anticancer | Complex polycyclic structure with a distinct mechanism of action |
Mechanism of Action
The mechanism of action of dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The dioxane ring structure allows for unique binding interactions, which can modulate the activity of these targets. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological molecules.
Comparison with Similar Compounds
Key Structural Features :
- Core : A fused bicyclic system with two 1,3-dioxane rings.
- Functional Groups : Two methyl ester groups at positions 4 and 6.
- Stereochemistry : Chiral centers at 4S, 4aS, and 8aS, which influence its interactions in catalytic or pharmaceutical contexts.
Physical Properties :
- Molecular weight: ~262.2 g/mol (estimated based on similar compounds in and ).
- Predicted logP: ~0.5–1.0 (lower than aryl-substituted analogs due to ester groups) .
- Hydrogen bond acceptors: 6 (two ester carbonyls and four ether oxygens) .
Comparison with Similar Compounds
The following table compares dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate with structurally related compounds from the evidence:
Structural and Functional Differences
Core Heterocycles: The target compound and derivatives share the [1,3]dioxino[5,4-d][1,3]dioxine core, whereas –3 compounds feature an imidazo[1,2-a]pyridine scaffold. The latter has nitrogen atoms in the ring, enabling hydrogen bonding and coordination in catalysis .
Substituent Effects :
- Ester vs. Diol Groups : The target’s methyl esters enhance electrophilicity for nucleophilic substitutions, while diol derivatives () exhibit higher hydrophilicity (TPSA: 77.4) .
- Aryl Substituents : –9 compounds with 4-ethylphenyl or propylphenyl groups show increased molecular weight (414.5–484.6 g/mol) and lipophilicity (logP: 5.0–5.5), making them suitable for lipid-based formulations .
Stereochemical Complexity :
- The target’s (4S,4aS,8aS) configuration contrasts with the racemic mixtures observed in ’s pyrrolo[1,2-a]pyridine derivatives (e.g., (4R,8aR)-6 and (4S,8aR)-6 in a 59:40 ratio) . This stereopurity is advantageous for enantioselective applications.
Biological Activity
Dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate is a complex organic compound notable for its unique bicyclic structure comprising multiple dioxin rings and carboxylate groups. Its molecular formula is with a molecular weight of 262.21 g/mol . This compound has shown potential in various biological activities due to its structural characteristics.
Structural Characteristics
The compound's structure includes two fused dioxin moieties that significantly influence its biological interactions and stability. The presence of dimethyl ester groups enhances its solubility in organic solvents, which may affect its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.21 g/mol |
| Solubility | Moderately soluble (0.0262 mg/ml) |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antiviral Activity : Similar compounds have been studied for their ability to inhibit viral replication.
- Anticancer Potential : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation by affecting DNA synthesis and polymerase activity .
Interaction Studies
Understanding the pharmacodynamics of this compound is essential for optimizing therapeutic applications. Interaction studies typically focus on:
- Mechanism of Action : Investigating how the compound interacts with cellular targets.
- Toxicity Profiles : Evaluating potential side effects and safety margins.
Comparative Analysis with Similar Compounds
A comparison table highlights the uniqueness of this compound against structurally similar compounds.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Cyclocytidine | Nucleoside analogue | Antiviral | Enhances DNA interference |
| Dimethyl fumarate | Unsaturated dicarboxylate | Anti-inflammatory | Contains double bond enhancing reactivity |
| Doxorubicin | Anthracycline antibiotic | Anticancer | Complex polycyclic structure with distinct mechanism |
| Dimethyl (this compound) | Bicyclic dioxin structure | Potential antiviral/anticancer | Unique fused dioxin structure with dimethyl carboxylates |
Study 1: Antiviral Effects
In a recent study examining the antiviral properties of similar dioxin derivatives, researchers found that these compounds could effectively inhibit viral replication in vitro. The study suggested that modifications to the dioxin structure could enhance efficacy against specific viral strains .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer potential of compounds with similar structures revealed that they could induce apoptosis in cancer cells by disrupting DNA synthesis. This study highlighted the importance of structural features in determining biological activity .
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for dimethyl (4S,4aS,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves multi-step catalytic processes, such as asymmetric dihydroxylation or stereoselective cyclization. For example, similar dioxane/dioxolane derivatives (e.g., dimethyl tartrate analogs) are synthesized using chiral auxiliaries or organocatalysts to control stereochemistry . Key parameters include temperature (e.g., low temps for kinetic control), solvent polarity (e.g., THF for better solubility of intermediates), and catalyst loading (e.g., 5–10 mol% for enantioselectivity >90%) . Characterization via / NMR and X-ray crystallography (as in ) is critical to confirm stereochemical fidelity.
Q. How can researchers validate the structural integrity of this compound, particularly its fused dioxane/dioxine ring system?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze coupling constants (-values) in NMR to confirm ring conformations (e.g., axial vs. equatorial substituents).
- X-ray Diffraction : Resolve the fused bicyclic system’s geometry, as demonstrated in structural reports for analogous compounds .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out byproducts .
Q. What are the solvent compatibility and stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound’s stability is influenced by moisture and light due to its ester and acetal functional groups. Store under inert gas (N/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile). Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., nucleophilic ring-opening or ester hydrolysis). For example, model the stereoelectronic effects of the fused dioxane/dioxine rings on reaction barriers . Pair simulations with experimental kinetics (e.g., via stopped-flow UV-Vis) to validate predictions. COMSOL Multiphysics integration with AI-driven parameter optimization (as in ) can refine reaction pathways.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation)?
- Methodological Answer :
- Dynamic NMR : Probe conformational exchange in the dioxane ring at variable temperatures (e.g., –40°C to 60°C) to explain anomalous NOEs .
- Isotopic Labeling : Introduce or labels to trace fragmentation pathways in MS/MS spectra .
- Cross-Validation : Compare data with structurally characterized analogs (e.g., dimethyl tartrate derivatives ) to identify systematic errors.
Q. How does the compound’s stereochemistry influence its application in asymmetric synthesis or supramolecular chemistry?
- Methodological Answer : The (4S,4aS,8aS) configuration creates a chiral, rigid scaffold for host-guest interactions. Design experiments to:
- Probe Enantioselectivity : Use the compound as a chiral shift reagent in NMR titrations with racemic substrates.
- Supramolecular Assembly : Co-crystallize with guest molecules (e.g., metal-organic frameworks) and analyze via SC-XRD to assess binding preferences .
Q. What experimental frameworks integrate this compound into green chemistry workflows (e.g., solvent-free or catalytic recycling systems)?
- Methodological Answer :
- Solvent-Free Synthesis : Explore mechanochemical grinding (ball milling) with solid catalysts (e.g., zeolites) to minimize waste .
- Catalytic Recovery : Immobilize transition-metal catalysts on magnetic nanoparticles for reuse in esterification steps. Monitor efficiency via TON (turnover number) calculations .
Theoretical and Methodological Frameworks
- Guiding Principle : Link research to overarching theories (e.g., Curtin-Hammett kinetics for reaction selectivity) to explain stereochemical outcomes .
- Contradiction Analysis : Use Gil’s pragmatic research framework to iteratively test hypotheses when data conflicts arise.
- AI Integration : Implement COMSOL Multiphysics for simulating reaction dynamics, optimizing parameters like catalyst loading and solvent choice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
